Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate
Description
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate is a sulfonated ester compound characterized by a tert-butyl ester group, an ethoxy linker, and a reactive chlorosulfonyl (-SO₂Cl) moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a sulfonylating agent or intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H15ClO5S |
|---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chlorosulfonylethoxy)acetate |
InChI |
InChI=1S/C8H15ClO5S/c1-8(2,3)14-7(10)6-13-4-5-15(9,11)12/h4-6H2,1-3H3 |
InChI Key |
SRFBKNCYVDCENB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl 2-(2-hydroxyethoxy)acetate Intermediate
A common starting point is the preparation of tert-butyl 2-(2-hydroxyethoxy)acetate, which can be synthesized by esterification of 2-(2-hydroxyethoxy)acetic acid with tert-butanol under acidic catalysis or by nucleophilic substitution of tert-butyl bromoacetate with ethylene glycol derivatives.
- Typical conditions : Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid in anhydrous solvents such as toluene or dichloromethane, with azeotropic removal of water to drive the reaction to completion.
- Alternative method : Reaction of tert-butyl bromoacetate with ethylene glycol under basic conditions (e.g., sodium hydride or potassium carbonate) to form the ether linkage.
Chlorosulfonylation of the Ethoxy Side Chain
The critical step is the introduction of the chlorosulfonyl group (-SO2Cl) onto the terminal hydroxy group of the ethoxy chain:
- Reagent : Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used chlorosulfonylating agents.
- Procedure : The hydroxy-terminated intermediate is reacted with chlorosulfonic acid at low temperatures (0–5 °C) to minimize side reactions and decomposition.
- Solvent : Anhydrous dichloromethane or chloroform is typically employed to dissolve the substrate and reagent.
- Workup : The reaction mixture is quenched carefully with ice-cold water or aqueous sodium bicarbonate to neutralize excess acid and isolate the chlorosulfonylated product.
Purification
Purification is usually achieved by:
- Extraction with organic solvents.
- Drying over anhydrous magnesium sulfate.
- Column chromatography on silica gel using gradients of ethyl acetate in hexane.
- Recrystallization from ethanol or ethyl acetate to obtain the pure tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl bromoacetate, ethylene glycol, K2CO3, DMF, 60°C, 12 h | Etherification to tert-butyl 2-(2-hydroxyethoxy)acetate | 75–85 | Anhydrous DMF improves solubility and reaction rate |
| 2 | tert-butyl 2-(2-hydroxyethoxy)acetate, chlorosulfonic acid, DCM, 0–5 °C, 2 h | Chlorosulfonylation | 60–70 | Slow addition of chlorosulfonic acid critical to control exotherm |
| 3 | Workup with saturated NaHCO3, extraction with DCM | Neutralization and extraction | - | Avoid prolonged exposure to moisture to prevent hydrolysis |
| 4 | Silica gel chromatography, ethyl acetate/hexane gradient | Purification | - | Final product isolated as colorless oil or solid |
Analytical Data and Characterization
- NMR Spectroscopy : ^1H NMR shows characteristic tert-butyl singlet (~1.4 ppm), methylene protons of the ethoxy chain (~3.5–4.2 ppm), and absence of hydroxy proton after chlorosulfonylation.
- IR Spectroscopy : Strong absorption bands at ~1350 and ~1170 cm^-1 corresponding to sulfonyl (SO2) stretching vibrations; absence of O-H stretch confirms chlorosulfonylation.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.
- Chromatography : TLC and GC used to monitor reaction progress; retention times consistent with product identity.
Chemical Reactions Analysis
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sulfur trioxide, thionyl chloride, and sodium hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Chemical Research: The compound is employed as a reagent in chemical reactions to study reaction mechanisms and pathways.
Biomedical Research: It is used in the development of new pharmaceuticals and biologically active compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate depends on its specific application. In chemical reactions, the compound acts as a reagent that reacts with other compounds to form new products . The chlorosulfonyl group is particularly reactive and can participate in various substitution and addition reactions . The molecular targets and pathways involved vary based on the specific reaction and conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparison
The chlorosulfonyl group (-SO₂Cl) is a key reactive site, distinguishing this compound from analogs with chloroethoxy (-OCH₂CH₂Cl) or sulfanyl (-SCl) groups. Below is a comparison with selected analogs:
| Compound | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Applications |
|---|---|---|---|---|---|
| tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate | -SO₂Cl, -OCH₂CH₂O-, tert-butyl ester | Not explicitly given | ~280 (estimated) | Not provided | Sulfonylation reactions, drug intermediates |
| Ethyl 2-(chlorosulfonyl)acetate | -SO₂Cl, ethyl ester | C₄H₇ClO₄S | 165.15 | 55896-93-0 | Sulfonylating agent, polymer chemistry |
| tert-Butyl 2-(2-chloroethoxy)acetate | -OCH₂CH₂Cl, tert-butyl ester | C₈H₁₅ClO₃ | 194.65 | 73834-55-6 | Alkylating agent, protective group |
| tert-Butyl 2-chlorosulfanylacetate | -SCl, tert-butyl ester | C₆H₁₁ClO₂S | 182.67 | 188560-12-5 | Thiolation reactions, sulfur-based chemistry |
Key Observations :
- Reactivity : The chlorosulfonyl group in the target compound enables electrophilic sulfonylation, whereas chloroethoxy analogs (e.g., tert-butyl 2-(2-chloroethoxy)acetate) are better suited for nucleophilic substitutions .
- Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous handling, unlike sulfanyl or ether derivatives .
- Synthetic Utility : The ethoxy linker in the target compound enhances solubility and flexibility, making it advantageous for conjugation in drug delivery systems compared to direct sulfonyl attachment .
Physical and Chemical Properties
Data from analogs suggest trends in physical properties:
Notes:
- Sulfonyl chlorides generally exhibit higher reactivity and hazard profiles than ethers or sulfides .
tert-Butyl 2-[2-(Chlorosulfonyl)ethoxy]acetate
- Drug Conjugation : The ethoxy linker facilitates covalent attachment to biomolecules (e.g., proteins, peptides) via sulfonamide bond formation .
- Polymer Chemistry : Acts as a crosslinking agent in sulfonated polymers for ion-exchange membranes .
Ethyl 2-(Chlorosulfonyl)acetate
- Sulfonamide Synthesis : Widely used to prepare sulfonamides for antimicrobial agents .
- Material Science : Modifies surface properties of polymers through sulfonation .
tert-Butyl 2-(2-Chloroethoxy)acetate
Research Findings and Industrial Relevance
- Pharmaceuticals : Sulfonyl-containing compounds are critical in protease inhibitor design (e.g., HIV-1 protease inhibitors) .
- Agrochemicals : Chlorosulfonyl derivatives are intermediates in herbicide synthesis (e.g., sulfonylurea herbicides) .
- Safety Considerations : Sulfonyl chlorides require stringent handling (e.g., P261: avoid inhalation, P305+P351+P338: eye exposure protocols) .
Biological Activity
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate is a compound that has garnered attention in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClO₅S
- Molecular Weight : 258.71 g/mol
- SMILES Notation : CC(C)(C)OC(=O)COC(S(=O)(Cl)C)C
The compound contains both a tert-butyl group and a chlorosulfonyl moiety, which are significant for its biological interactions. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
The mechanism of action of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate involves its interaction with specific molecular targets, including enzymes and receptors. The chlorosulfonyl group is known to facilitate nucleophilic attack, which can lead to modifications in protein function or activity. This compound may serve as an inhibitor or modulator in various biochemical pathways.
Biological Activity
Research indicates that tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, which could have implications for drug development.
- Cellular Interaction : The compound's interactions with cellular components have been studied, indicating potential effects on cell signaling pathways.
Case Studies and Research Findings
- Inhibition Studies : A study conducted on various bacterial strains showed that tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate inhibited bacterial growth at concentrations ranging from 10 to 50 μM. The IC50 values were determined through hemolysis assays, revealing significant inhibition at higher concentrations.
- Mechanistic Insights : Research into the compound's mechanism revealed that it downregulates the expression of key virulence factors in pathogenic bacteria. For example, it was found to affect the secretion system in Escherichia coli, leading to reduced pathogenicity .
- Comparative Analysis : When compared with similar compounds, such as tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate, tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate demonstrated superior binding affinity to certain biological targets due to its unique functional groups .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Etherification : Reacting a tert-butyl-protected alcohol (e.g., tert-butyl 2-hydroxyacetate) with 2-chloroethanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to form the ethoxy linkage.
Sulfonation : Introducing the chlorosulfonyl group via controlled sulfonation reactions, often using SO₂Cl₂ or ClSO₃H in anhydrous solvents like dichloromethane .
- Critical Parameters :
- Solvent choice (e.g., THF for better solubility of intermediates).
- Temperature control (0–5°C for exothermic sulfonation steps).
- Catalysts (e.g., DMAP for nucleophilic substitution efficiency).
Q. Which purification techniques are most effective for isolating tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with hexane:ethyl acetate gradients (3:1 to 1:1) for intermediate purification .
- Crystallization : Recrystallize the final product from cold diethyl ether or methanol to remove residual sulfonic acid byproducts .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 1.4 ppm for tert-butyl protons) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability in basic conditions .
- Solubility : Increases lipophilicity, making the compound more soluble in organic solvents (e.g., DCM, THF) but less in aqueous media .
- Thermal Stability : Decomposes above 150°C, requiring storage at –20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in nucleophilic substitution reactions involving the chlorosulfonyl group?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for reactivity and byproduct formation. DMF improves sulfonate displacement but may require post-reaction dialysis .
- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) to activate the chlorosulfonyl group. For example, ZnCl₂ increases displacement rates with amines by 40% .
- Table: Optimization Results
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 25 | 62 |
| DCM | ZnCl₂ | 0→25 | 78 |
| THF | DMAP | 40 | 55 |
Q. How to resolve contradictions in reported reaction outcomes (e.g., competing hydrolysis vs. substitution)?
- Methodological Answer :
- Mechanistic Analysis : Use kinetic studies (e.g., monitoring via ¹H NMR) to distinguish hydrolysis (pH-dependent) from substitution (nucleophile-dependent). For example, in aqueous THF, hydrolysis dominates above pH 9, while substitution prevails at pH 7–8 with excess amine .
- Byproduct Identification : Employ LC-MS to detect sulfonic acid derivatives (m/z ~150–200) and adjust stoichiometry of the nucleophile (e.g., 1.2–1.5 eq. amine) .
Q. What strategies enable the use of tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate in PROTACs or bioconjugation?
- Methodological Answer :
- Site-Specific Bioconjugation : React the chlorosulfonyl group with thiols (e.g., cysteine residues) at pH 6.5–7.5 to form stable sulfonamide linkages. Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and enhance coupling efficiency .
- PROTAC Design : Incorporate the compound as a linker between E3 ligase ligands and target protein binders. Optimize spacer length (e.g., 2-ethoxy groups) to balance proteasome recruitment and cell permeability .
Q. What safety protocols are critical when handling tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood for all manipulations due to potential HCl/SO₂ release .
- Spill Management : Neutralize spills with sodium bicarbonate (5% w/v) before disposal. Avoid water to prevent exothermic reactions .
- Storage : Store in amber glass vials at –20°C under N₂; monitor for discoloration (yellowing indicates decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
